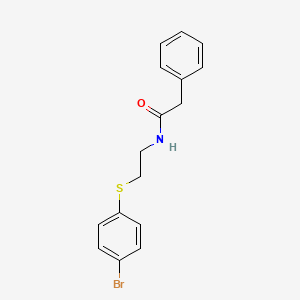

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVUNJOODAOSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromothiophenol with 2-bromoethylamine hydrobromide to form the intermediate N-(2-bromoethyl)-4-bromothiophenol. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Azido or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Research indicates that this compound exhibits moderate antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The effectiveness varies based on the substituents on the phenyl ring, with halogenated groups enhancing activity.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Weak |

| This compound | Candida albicans | Moderate |

- Anti-inflammatory Properties : Similar compounds have been noted for their ability to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or enzymes such as COX.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, related phenylacetamides have demonstrated cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF7) cell lines.

Organic Synthesis

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of other compounds, particularly those aimed at enhancing biological activity or improving pharmacological properties .

Case Studies and Research Findings

Several studies have explored the biological activities of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide and its derivatives:

- A study focused on the antibacterial efficacy of various chloroacetamides, revealing that para-substituted bromophenyl groups significantly enhance antimicrobial efficacy.

- Another investigation highlighted the synthesis and biological evaluation of sulfonamide derivatives, showcasing their potential as acetylcholinesterase inhibitors and their effectiveness against specific bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.

Receptor Binding: Could bind to certain receptors, altering cellular signaling pathways.

DNA Interaction: Potential to interact with DNA, affecting gene expression and cell function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide with structurally or functionally related compounds, emphasizing molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Structural Differences and Implications

Core Heterocycles: The target compound’s phenylacetamide core contrasts with the thiophene ring in N-(4-Bromophenyl)-2-(2-thienyl)acetamide . Thiophene’s electron-rich nature may enhance antimycobacterial activity via π-π stacking, whereas the phenyl group in the target compound could favor hydrophobic interactions. Dual N-substitution in ’s compound introduces steric hindrance and lipophilicity (C₂₂H₂₀BrNO₂S vs.

Sulfanyl Group Positioning :

- The 2-((4-bromophenyl)sulfanyl)ethyl chain in the target compound is analogous to the sulfanyl-ethyl-adenine motif in Cangrelor . However, Cangrelor’s adenine and diphosphonate groups confer antiplatelet activity, highlighting how sulfanyl groups serve different roles depending on the pharmacophore.

Synthetic Efficiency: Compounds like 7A1 () were synthesized via condensation with phenacyl bromides under mild conditions (absolute ethanol, reduced reflux temperature), suggesting a scalable route for the target compound’s synthesis .

Biological Activity

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide typically involves multiple steps:

- Formation of Intermediate : The reaction between 4-bromothiophenol and 2-bromoethylamine hydrobromide produces N-(2-bromoethyl)-4-bromothiophenol.

- Final Product Formation : This intermediate is then reacted with phenylacetic acid under controlled conditions to yield the final product.

The compound features a sulfanyl group, which can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.

The exact mechanism of action of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular processes.

- Receptor Binding : It could interact with various receptors, altering signaling pathways within cells.

- DNA Interaction : Potential interactions with DNA may affect gene expression and cellular function.

Antimicrobial Properties

Research has indicated that N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide exhibits significant antimicrobial activity. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacterial strains, demonstrating promising results. For instance, compounds derived from similar structures have shown efficacy in inhibiting bacterial growth by disrupting lipid biosynthesis pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been tested against several cancer cell lines, including:

- MCF7 (Breast Cancer) : The compound demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

- PC3 (Prostate Cancer) : Similar studies highlighted its capability to induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of related phenylacetamide derivatives, several compounds exhibited strong inhibitory effects against both bacterial and fungal pathogens. The results highlighted the importance of structural modifications in enhancing biological activity .

- Anticancer Evaluation : A comparative analysis of various phenylacetamide derivatives indicated that those with specific substituents on the aromatic rings showed enhanced cytotoxicity against MCF7 and PC3 cell lines. This suggests that small changes in molecular structure can significantly impact biological activity .

Data Tables

| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) |

|---|---|---|---|

| N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide | Antimicrobial | Staphylococcus aureus | 25 |

| N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-phenylacetamide | Anticancer | MCF7 | 45 |

| Related Phenylacetamide Derivative | Anticancer | PC3 | 30 |

Q & A

Q. What crystallographic data reveal about the compound’s conformation and potential binding motifs?

- Case Example : Single-crystal X-ray diffraction (Cu-Kα radiation) of a related bromophenylacetamide derivative showed:

- Planar acetamide group facilitating hydrogen bonding.

- Dihedral angle of 85° between phenyl and bromophenyl rings, suggesting steric flexibility .

- Implications : The sulfanyl ethyl linker allows rotational freedom, enabling adaptation to diverse binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.